molecular formula C6H12ClNO2 B1321823 Methyl 1-(aminomethyl)cyclopropanecarboxylate CAS No. 914226-26-9

Methyl 1-(aminomethyl)cyclopropanecarboxylate

Cat. No. B1321823
CAS RN: 914226-26-9
M. Wt: 165.62 g/mol
InChI Key: BQNOIBDCWPBGAS-UHFFFAOYSA-N
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Description

“Methyl 1-(aminomethyl)cyclopropanecarboxylate” is a chemical compound that has been identified as a structural analog of ACC . It is a methyl ester and cyclic analog of ACC . It is a stable, economic, and commercially accessible pharmaceutical intermediate substance .


Molecular Structure Analysis

The molecular formula of “Methyl 1-(aminomethyl)cyclopropanecarboxylate” is C6H12ClNO2 . Its InChI code is 1S/C6H11NO2.ClH/c1-9-5(8)6(4-7)2-3-6;/h2-4,7H2,1H3;1H .


Chemical Reactions Analysis

“Methyl 1-(aminomethyl)cyclopropanecarboxylate” has been identified as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC .


Physical And Chemical Properties Analysis

“Methyl 1-(aminomethyl)cyclopropanecarboxylate” is a solid substance . It has a melting point of 164 - 166 degrees Celsius . Its molecular weight is 165.62 .

Scientific Research Applications

Ethylene Agonist in Plant Physiology

This compound has been identified as an ethylene agonist, which means it can enhance ethylene-related responses in plants . It could be used to regulate plant growth, root hair formation, and fruit ripening, offering a new tool for agricultural and postharvest industries to improve crop yields and quality.

Mechanism of Action

Target of Action

The primary target of Methyl 1-(aminomethyl)cyclopropanecarboxylate, also known as methyl-ACC, is the enzyme ACC oxidase (ACO), which plays a crucial role in the biosynthesis of the plant hormone ethylene . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants .

Mode of Action

Methyl-ACC, a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), the direct precursor of ethylene, acts as an agonist of ethylene response in plants . Unlike some ACC analogs that have been identified as ethylene antagonists competitively binding with ACO, methyl-ACC enhances ethylene-related responses .

Biochemical Pathways

Methyl-ACC triggers enhanced ethylene-related responses in plants similar to the effects of ACC . These responses include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . The upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment suggests that it affects the ethylene biosynthesis pathway .

Result of Action

The action of methyl-ACC results in enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .

Action Environment

Given that ethylene is known to regulate responses to numerous stresses such as drought, flooding, high salinity, and low temperature , it’s plausible that these environmental factors may also influence the action of methyl-ACC

Safety and Hazards

“Methyl 1-(aminomethyl)cyclopropanecarboxylate” has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety information includes pictograms GHS07, signal word Warning, and hazard statements H302, H312, H332 .

Future Directions

“Methyl 1-(aminomethyl)cyclopropanecarboxylate” has been identified as a potential plant growth regulator (PGR) for the agricultural and postharvest industries . This study offers a promising new PGR and adds to the current knowledge on the structure–function-regulation relationship of compounds associated with ethylene biosynthesis .

properties

IUPAC Name

methyl 1-(aminomethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-5(8)6(4-7)2-3-6/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIHWQKTYOKPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(aminomethyl)cyclopropanecarboxylate

Synthesis routes and methods

Procedure details

The title compound was prepared in analogy to Compound W in Example 20 by using 1-(aminomethyl)cyclopropanecarboxylic acid (CAS number: 139132-50-6, J&K; for its synthesis, please refer to: Mertin A., et al. Synlett, 1991, 2, 87-9) instead of DL-3-aminoisobutyric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-(aminomethyl)cyclopropanecarboxylate
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